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Compound of Interest

Compound Name: Butanenitrile, 4-azido-3-hydroxy-

Cat. No.: B8642309

An In-Depth Technical Guide to Butanenitrile, 4-
azido-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and known synthesis of Butanenitrile, 4-azido-3-hydroxy-. Due to the limited
availability of direct experimental data for this specific compound in publicly accessible
literature, this guide also presents established methodologies for the synthesis and
characterization of structurally similar compounds, offering a predictive framework for its
properties and handling.

Chemical Structure and Stereochemistry

Butanenitrile, 4-azido-3-hydroxy- possesses a four-carbon backbone with a nitrile group (-
C=N) at one terminus (C1) and an azido group (-Ns) at the other (C4). A hydroxyl group (-OH)
is located at the C3 position. The presence of a chiral center at C3 gives rise to two
enantiomers: (R)-4-azido-3-hydroxybutanenitrile and (S)-4-azido-3-hydroxybutanenitrile.

Key Structural Features:
e CAS Number: 117691-01-7 (for the racemic mixture)

e Molecular Formula: CaHsN4O
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e Molecular Weight: 126.12 g/mol
e (R)-enantiomer CAS Number: 74923-99-2

The spatial arrangement of the substituents around the chiral C3 carbon is critical for its
potential biological activity and interaction with chiral environments, such as enzymes and
receptors.

Caption: General structure of Butanenitrile, 4-azido-3-hydroxy-.

Synthesis

While a specific, detailed experimental protocol for the synthesis of Butanenitrile, 4-azido-3-
hydroxy- is not readily available in peer-reviewed literature, a highly probable and established
synthetic route involves the regio- and stereoselective ring-opening of a suitable epoxide
precursor, 3,4-epoxybutanenitrile, with an azide source.

Proposed Synthetic Pathway

The synthesis is expected to proceed via the azidolysis of an epoxide, a well-documented
reaction in organic chemistry.
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Caption: Proposed synthesis of Butanenitrile, 4-azido-3-hydroxy-.

General Experimental Protocol (Based on Analogs)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b8642309?utm_src=pdf-body
https://www.benchchem.com/product/b8642309?utm_src=pdf-body
https://www.benchchem.com/product/b8642309?utm_src=pdf-body
https://www.benchchem.com/product/b8642309?utm_src=pdf-body-img
https://www.benchchem.com/product/b8642309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8642309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following is a generalized protocol for the synthesis of -azido-a-hydroxy nitriles from a,3-
epoxy nitriles, which can be adapted for the synthesis of the title compound.[1]

Materials:

e 3,4-Epoxybutanenitrile

o Trimethylsilyl azide (TMSNs3)

o Dibutyltin oxide (Bu2SnO)

e Toluene (anhydrous)

o Ethyl acetate

o Saturated aqueous sodium bicarbonate
e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography
Procedure:

o To a solution of 3,4-epoxybutanenitrile in anhydrous toluene, add a catalytic amount of
dibutyltin oxide.

o Add trimethylsilyl azide to the mixture.

» Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
¢ Quench the reaction by adding saturated aqueous sodium bicarbonate.

o Extract the aqueous layer with ethyl acetate.
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

» Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a mixture of hexane and ethyl acetate).

Note: The stereochemistry of the starting epoxide will determine the stereochemistry of the final
product. For a stereoselective synthesis, an enantiomerically pure epoxide should be used.

Predicted Physicochemical and Spectroscopic Data

Directly measured quantitative data for Butanenitrile, 4-azido-3-hydroxy- is not available.
However, based on the functional groups present, the following spectroscopic characteristics
can be predicted. One supplier of the (R)-enantiomer indicates that HNMR and HPLC data are
available, supporting the existence of such characterization data.[2]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b8642309?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB520291584.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8642309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Predicted Value/Characteristic

) Likely a colorless to pale yellow oil or low-
Physical State . .
melting solid at room temperature.

Expected to be soluble in polar organic solvents
B such as methanol, ethanol, DMSO, and DMF.
Solubility . e
Limited solubility in water and nonpolar solvents

like hexane.

o (ppm): - ~2.5-2.8: Multiplet corresponding to
the two protons at C2. - ~3.2-3.6: Multiplet
corresponding to the two protons at C4,

1H NMR adjacent to the azide group. - ~4.0-4.4: Multiplet
corresponding to the proton at the chiral center
(C3). - Broad singlet: Corresponding to the
hydroxyl proton.

o (ppm): - ~25-35: Signal for the C2 carbon. -
~50-60: Signal for the C4 carbon attached to the

13C NMR azide group. - ~65-75: Signal for the C3 carbon
bearing the hydroxyl group. - ~117-120: Signal
for the nitrile carbon (C1).

v (cm~1): - ~3400 (broad): O-H stretching of the

hydroxyl group. - ~2900: C-H stretching of the
IR Spectroscopy alkyl backbone. - ~2250 (sharp): C=N stretching

of the nitrile group. - ~2100 (strong, sharp): Ns

stretching of the azide group.

(ESI+) m/z: Expected to show a peak for the

protonated molecule [M+H]* at approximately
Mass Spectrometry 127.06. Fragmentation patterns would likely

involve the loss of N2 from the azide group and

the loss of H20 from the hydroxyl group.

Potential Biological Activity and Applications in
Drug Development
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While no specific biological activity has been reported for Butanenitrile, 4-azido-3-hydroxy-,
its structural motifs—the azido, hydroxyl, and nitrile groups—are present in various biologically
active molecules and are of interest to drug development professionals.

o Azido Group: The azide can act as a bioisostere for other functional groups and is a
precursor for the synthesis of triazoles via "click chemistry," a powerful tool in drug discovery
for creating libraries of compounds. Azido-containing compounds have shown a wide range
of biological activities, including acting as enzyme inhibitors.[3]

 Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs.[4] It
can participate in hydrogen bonding and dipole-dipole interactions with biological targets. Its
presence can also influence the metabolic stability and pharmacokinetic properties of a
molecule.

o [B-Hydroxy Nitrile Moiety: This structural unit is a valuable chiral building block in the
synthesis of various pharmaceuticals.

Given these features, Butanenitrile, 4-azido-3-hydroxy- could serve as a versatile
intermediate for the synthesis of novel therapeutic agents. It could potentially be explored for its
activity as an enzyme inhibitor or as a scaffold for the development of new classes of drugs.
Further research is required to elucidate any specific biological activities and signaling
pathways it may modulate.

Conclusion

Butanenitrile, 4-azido-3-hydroxy- is a chiral molecule with potential applications in chemical
synthesis and drug discovery. Although detailed experimental data for this compound is scarce
in the public domain, its synthesis can be reliably approached through the well-established
methodology of epoxide ring-opening with an azide nucleophile. The predicted spectroscopic
and physical properties provide a basis for its characterization. The presence of key
pharmacophores suggests that this compound and its derivatives are worthy of further
investigation for potential biological activities. This guide serves as a foundational resource for
researchers interested in exploring the chemistry and potential applications of this and related
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8642309?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/30/13/2834
https://m.chemicalbook.com/ProductChemicalPropertiesCB520291584.htm
https://hmdb.ca/spectra/nmr_one_d/1503
https://hmdb.ca/spectra/nmr_one_d/1503
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.benchchem.com/product/b8642309#chemical-structure-and-stereochemistry-of-butanenitrile-4-azido-3-hydroxy
https://www.benchchem.com/product/b8642309#chemical-structure-and-stereochemistry-of-butanenitrile-4-azido-3-hydroxy
https://www.benchchem.com/product/b8642309#chemical-structure-and-stereochemistry-of-butanenitrile-4-azido-3-hydroxy
https://www.benchchem.com/product/b8642309#chemical-structure-and-stereochemistry-of-butanenitrile-4-azido-3-hydroxy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8642309?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8642309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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